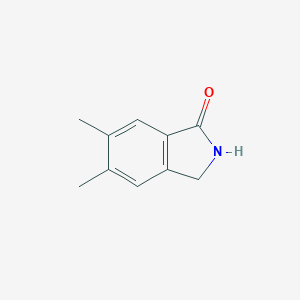

5,6-Dimethylisoindolin-1-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dimethyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-8-5-11-10(12)9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCRPFNBLVDALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554127 | |

| Record name | 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110568-65-5 | |

| Record name | 2,3-Dihydro-5,6-dimethyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110568-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 5,6-Dimethylisoindolin-1-one: A Privileged Scaffold in Modern Chemistry

This guide provides a comprehensive technical overview of 5,6-Dimethylisoindolin-1-one, a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone scaffold is a bicyclic lactam that is considered a "privileged structure" in drug discovery.[1] This designation is attributed to its ability to serve as a versatile template for the development of ligands for a variety of biological targets. The rigid, planar structure of the isoindolinone core provides a well-defined framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with proteins.

5,6-Dimethylisoindolin-1-one, a specific derivative of this core, has emerged as a valuable building block. The presence of the two methyl groups on the benzene ring influences the molecule's electronic properties, lipophilicity, and steric profile, offering a handle for fine-tuning the characteristics of more complex target molecules.[1] Its applications span from the development of novel therapeutics for central nervous system (CNS) disorders, oncology, and inflammation to its use as a precursor in the synthesis of advanced organic electronic materials, such as organic light-emitting diodes (OLEDs).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5,6-Dimethylisoindolin-1-one is essential for its effective use in research and development.

Core Structural and Chemical Identity

Below is a summary of the fundamental identifiers for 5,6-Dimethylisoindolin-1-one.

| Property | Value | Source |

| IUPAC Name | 5,6-dimethyl-2,3-dihydroisoindol-1-one | [2] |

| CAS Number | 110568-65-5 | [2] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Canonical SMILES | CC1=CC2=C(C=C1C)C(=O)NC2 | [2] |

| InChIKey | KBCRPFNBLVDALE-UHFFFAOYSA-N | [2] |

graph "5_6_Dimethylisoindolin_1_one_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Atom nodes with labels and positions N1 [label="N", pos="0,0.75!"]; C1 [label="C", pos="-1.2,1.2!"]; C2 [label="C", pos="-2.2,0.5!"]; C3 [label="C", pos="-2.2,-0.5!"]; C4 [label="C", pos="-1.2,-1.2!"]; C5 [label="C", pos="0,-1.5!"]; C6 [label="C", pos="1.2,-1.2!"]; C7 [label="C", pos="1.2,0!"]; C8 [label="C", pos="0,1.5!"]; O1 [label="O", pos="2.2,0!"]; C9 [label="C", pos="-3.2,1!"]; C10 [label="C", pos="-3.2,-1!"]; // Edges for bonds edge [style=solid]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C7 -- O1 [style=double]; C1 -- C8; C8 -- N1; C2 -- C9; C3 -- C10; // Aromatic ring indication node [shape=none, label=""]; A1 [pos="-1.2,0!"];

start [label="4,5-Dimethyl-2-carboxybenzaldehyde\n+ Amine Source (e.g., NH₃)"]; intermediate [label="Reductive Amination/\nIntramolecular Amidation"]; product [label="5,6-Dimethylisoindolin-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; start -> intermediate [label="Catalyst (e.g., Pt nanowires)\nH₂ atmosphere"]; intermediate -> product;

Caption: General synthetic approach to 5,6-Dimethylisoindolin-1-one.

Experimental Causality: The choice of a platinum nanowire catalyst is based on its high efficiency and selectivity in promoting the reductive amination and subsequent intramolecular cyclization in a one-pot reaction, often under mild conditions (e.g., 1 bar of hydrogen). [3]This method avoids the need for harsh reagents and often results in high yields of the desired isoindolinone product.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 5,6-Dimethylisoindolin-1-one. Below are the expected spectroscopic signatures based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactam ring, the N-H proton, and the two methyl groups.

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Methylene Protons: A singlet for the CH₂ group adjacent to the nitrogen, likely in the range of δ 4.0-5.0 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

-

Methyl Protons: Two singlets for the two methyl groups, expected in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm, characteristic of a lactam carbonyl.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). The carbons bearing the methyl groups will have distinct chemical shifts from the other aromatic carbons.

-

Methylene Carbon: A signal for the CH₂ group, typically in the range of δ 40-50 ppm.

-

Methyl Carbons: Two signals in the upfield region (around δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands of the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the lactam.

-

C=O Stretch: A strong, sharp absorption band in the range of 1650-1700 cm⁻¹, characteristic of the carbonyl group in a five-membered lactam ring.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Chemical Transformations

The reactivity of 5,6-Dimethylisoindolin-1-one is primarily centered around the lactam functionality and the aromatic ring.

Caption: Key reactive sites of 5,6-Dimethylisoindolin-1-one.

-

N-H Acidity and N-Substitution: The proton on the nitrogen atom is weakly acidic and can be removed by a suitable base. The resulting anion can then be reacted with various electrophiles to introduce substituents at the nitrogen position, a common strategy in the synthesis of isoindolinone-based drug candidates.

-

Carbonyl Reactivity: The lactam carbonyl can undergo reduction with strong reducing agents like lithium aluminum hydride to yield the corresponding diamine. It can also react with certain nucleophiles.

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl groups and the fused lactam ring will influence the position of substitution.

Applications in Research and Drug Development

The isoindolinone scaffold is a recurring motif in a number of biologically active compounds and approved drugs. Derivatives of this core have shown a wide range of pharmacological activities, including:

-

Anticancer Activity: Certain isoindolinone derivatives have demonstrated potent anticancer properties. [4]* Anti-inflammatory Effects: The scaffold is present in molecules that exhibit anti-inflammatory activity. [5]* Central Nervous System (CNS) Activity: Isoindolinone-based compounds have been investigated for their potential in treating CNS disorders. [1]* Antiviral Activity: Recent studies have shown that some isoindolinone derivatives exhibit antiviral activity, for instance, against the SARS-CoV-2 3CL protease. [6] The dimethyl substitution pattern in 5,6-Dimethylisoindolin-1-one provides a lipophilic character that can be advantageous for cell permeability and can also influence the metabolic stability of drug candidates derived from it.

Conclusion

5,6-Dimethylisoindolin-1-one is a key chemical entity with a well-established role as a versatile building block in the synthesis of complex organic molecules. Its "privileged" isoindolinone core, combined with the specific substitution pattern, makes it a valuable tool for chemists in the pharmaceutical and materials science sectors. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

-

New Journal of Chemistry. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. [Link]

-

PubChem. 5,6-Dimethylisoindolin-1-one. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

ResearchGate. An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. [Link]

-

National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

Sources

- 1. 5,6-Dimethylisoindolin-1-one | High-Purity ISOIND Reagent [benchchem.com]

- 2. 5,6-Dimethylisoindolin-1-one | C10H11NO | CID 14005626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5,6-Dimethylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethylisoindolin-1-one (CAS Number: 110568-65-5), a heterocyclic compound of interest in medicinal chemistry and materials science. The isoindolin-1-one core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. This document details the chemical properties, a plausible synthetic route based on current literature, and the potential significance of this specific dimethyl-substituted derivative. While experimental data on this particular isomer is limited, this guide synthesizes available information to provide a foundational resource for researchers.

Introduction: The Significance of the Isoindolin-1-one Scaffold

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a structural motif of considerable interest in the scientific community.[1] This scaffold is present in a wide array of naturally occurring compounds and synthetic molecules that exhibit diverse and potent biological activities.[1] The inherent structural features of the isoindolin-1-one core, including its rigidity and planar aromatic ring, allow for specific interactions with biological targets, making it a valuable pharmacophore in drug discovery.[2]

Derivatives of the isoindolin-1-one scaffold have been reported to possess a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The dimethyl substitution at the 5 and 6 positions of the isoindolin-1-one core, as seen in the topic compound, is anticipated to modulate its electronic and steric properties, potentially influencing its biological activity and applications in materials science.[4]

Physicochemical Properties of 5,6-Dimethylisoindolin-1-one

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 5,6-Dimethylisoindolin-1-one is not extensively reported in the public domain, computed properties provide valuable initial insights.

| Property | Value | Source |

| CAS Number | 110568-65-5 | PubChem[5] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[5] |

| Molecular Weight | 161.20 g/mol | PubChem[5] |

| IUPAC Name | 5,6-dimethyl-2,3-dihydroisoindol-1-one | PubChem[5] |

| Canonical SMILES | CC1=CC2=C(C=C1C)C(=O)NC2 | PubChem[5] |

| InChI Key | KBCRPFNBLVDALE-UHFFFAOYSA-N | PubChem[5] |

| Computed XLogP3 | 1.5 | PubChem[5] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Computed Rotatable Bond Count | 0 | PubChem[5] |

Note: The properties listed above are primarily computed and should be confirmed by experimental data.

Synthesis of 5,6-Dimethylisoindolin-1-one: A Plausible Approach

A key publication by Bhakuni et al. describes a potassium tert-butoxide (KOtBu)-mediated synthesis of dimethylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamide substrates.[6] This methodology represents a promising and selective approach for the construction of the isoindolin-1-one ring system.[6][7]

Proposed Synthetic Pathway

The synthesis likely proceeds through a radical pathway initiated by KOtBu.[6] The proposed mechanism involves a 1,5-hydrogen atom transfer (HAT), leading to the formation of a five-membered isoindolinone ring.[6] This method has shown excellent selectivity for the tertiary sp³ C-H bond over primary or secondary C-H bonds.[6]

Diagram: Proposed Synthetic Route for Dimethylisoindolinones

Caption: KOtBu-mediated synthesis of dimethylisoindolin-1-ones.

Conceptual Experimental Protocol

While the specific protocol for the 5,6-dimethyl isomer is not detailed in the available literature, a general procedure based on the work of Bhakuni et al. can be conceptualized.[6] Researchers should consider this as a starting point for optimization.

-

Reactant Preparation: A solution of the appropriate 2-halo-4,5-dimethyl-N-isopropyl-N-alkylbenzamide would be prepared in a suitable anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Initiation: Potassium tert-butoxide (KOtBu) would be added to the solution. The reaction mixture would likely be heated to an elevated temperature (e.g., 80-120 °C) to facilitate the reaction.

-

Monitoring and Workup: The reaction progress would be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched, and the product extracted using an organic solvent.

-

Purification: The crude product would be purified using column chromatography on silica gel to yield the desired 5,6-Dimethylisoindolin-1-one.

-

Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Biological Significance

The isoindolin-1-one scaffold is a well-established pharmacophore with a wide range of biological activities.[1] Although specific studies on 5,6-Dimethylisoindolin-1-one are scarce, the known activities of related compounds suggest several potential areas of application for this molecule.

Antimicrobial and Antitumor Potential

Numerous isoindolin-1-one derivatives have been investigated for their antimicrobial and antitumor properties.[3][8] The planar structure of the isoindolin-1-one core allows for intercalation with DNA, a mechanism of action for some anticancer agents.[2] Furthermore, modifications to the isoindolin-1-one scaffold have yielded compounds with activity against various bacterial and fungal strains.[3][9] Therefore, 5,6-Dimethylisoindolin-1-one warrants investigation for its potential as an antimicrobial or cytotoxic agent.

Diagram: Potential Research Pathways for 5,6-Dimethylisoindolin-1-one

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5,6-Dimethylisoindolin-1-one | High-Purity ISOIND Reagent [benchchem.com]

- 5. 5,6-Dimethylisoindolin-1-one | C10H11NO | CID 14005626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KO(t)Bu-mediated synthesis of dimethylisoindolin-1-ones and dimethyl-5-phenylisoindolin-1-ones: selective C-C coupling of an unreactive tertiary sp3 C-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

Structure Elucidation of 5,6-Dimethylisoindolin-1-one: A Technical Guide for Researchers

Introduction: The Isoindolinone Scaffold and the Imperative of Unambiguous Characterization

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of biologically active compounds. Its presence in pharmaceuticals targeting conditions from cancer to cardiovascular disease underscores the importance of this heterocyclic motif. The specific substitution pattern on the isoindolinone ring system can profoundly influence its pharmacological and pharmacokinetic properties. Therefore, the unambiguous structure elucidation of novel isoindolinone derivatives, such as 5,6-Dimethylisoindolin-1-one, is a critical step in the drug discovery and development pipeline.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic workflow for the complete structure determination of 5,6-Dimethylisoindolin-1-one. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed experimental choices. The narrative emphasizes the causality behind each analytical step, ensuring a self-validating and scientifically rigorous approach to structure elucidation.

The Analytical Triad: A Multi-faceted Approach to Structural Integrity

The definitive structure determination of a novel chemical entity like 5,6-Dimethylisoindolin-1-one relies on a synergistic application of multiple analytical techniques. No single method provides a complete picture; rather, it is the convergence of data from orthogonal techniques that builds an unassailable structural assignment. The primary analytical triad for small organic molecules consists of:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework and establish through-bond connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights through fragmentation analysis.

-

X-ray Crystallography: To provide the absolute, three-dimensional arrangement of atoms in the solid state.

The following sections will delve into the practical application and theoretical underpinnings of each of these techniques in the context of elucidating the structure of 5,6-Dimethylisoindolin-1-one.

Part 1: Delineating the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be employed to piece together the molecular structure of 5,6-Dimethylisoindolin-1-one.

Foundational 1D NMR Experiments: ¹H and ¹³C NMR

The initial foray into the structure of our target molecule begins with the acquisition of ¹H and ¹³C NMR spectra. These experiments provide a census of the hydrogen and carbon atoms in the molecule and offer initial clues about their chemical environments.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5,6-Dimethylisoindolin-1-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

-

Acquisition of ¹H NMR Spectrum: Acquire the proton NMR spectrum on a spectrometer operating at a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Acquisition of ¹³C NMR Spectrum: Acquire the carbon NMR spectrum, often with proton decoupling to simplify the spectrum to a series of singlets, each representing a unique carbon environment.

Expected ¹H NMR Spectral Data for 5,6-Dimethylisoindolin-1-one:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic CH | ~7.5 | Singlet | 1H | H-4 | Aromatic proton adjacent to the carbonyl group, expected to be deshielded. |

| Aromatic CH | ~7.2 | Singlet | 1H | H-7 | Aromatic proton on the opposite side of the ring. |

| Methylene CH₂ | ~4.4 | Singlet | 2H | H-3 | Methylene protons adjacent to the nitrogen atom of the lactam. |

| Methyl CH₃ | ~2.3 | Singlet | 3H | 5-CH₃ | Aromatic methyl group. |

| Methyl CH₃ | ~2.3 | Singlet | 3H | 6-CH₃ | Aromatic methyl group, likely with a very similar chemical shift to the 5-CH₃. |

| Amide NH | ~8.0-8.5 | Broad Singlet | 1H | N-H | The chemical shift of the amide proton is highly dependent on solvent and concentration. |

Expected ¹³C NMR Spectral Data for 5,6-Dimethylisoindolin-1-one:

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~170 | C=O (C-1) | Carbonyl carbon of the lactam.[2] |

| ~140 | C-7a | Quaternary aromatic carbon adjacent to the nitrogen. |

| ~138 | C-5 | Aromatic carbon bearing a methyl group. |

| ~137 | C-6 | Aromatic carbon bearing a methyl group. |

| ~132 | C-3a | Quaternary aromatic carbon at the ring junction. |

| ~125 | C-4 | Aromatic CH. |

| ~123 | C-7 | Aromatic CH. |

| ~45 | CH₂ (C-3) | Methylene carbon adjacent to the nitrogen. |

| ~20 | 5-CH₃ | Methyl carbon. |

| ~20 | 6-CH₃ | Methyl carbon. |

Establishing Connectivity with 2D NMR Spectroscopy

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. A series of correlation experiments are essential for assembling the molecular puzzle.

Experimental Workflow for 2D NMR

Figure 1: Workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] For 5,6-Dimethylisoindolin-1-one, we would not expect to see many cross-peaks due to the isolated nature of the proton spin systems. The aromatic protons are singlets, as are the methylene and methyl protons. However, in a more complex analogue, COSY would be invaluable for tracing out proton-proton networks.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached.[3][4] This is a powerful tool for unambiguously assigning the signals of protonated carbons in the ¹³C NMR spectrum. For our target molecule, HSQC would show correlations between:

-

The proton signal at ~7.5 ppm and the carbon signal at ~125 ppm (H-4 to C-4).

-

The proton signal at ~7.2 ppm and the carbon signal at ~123 ppm (H-7 to C-7).

-

The methylene proton signal at ~4.4 ppm and the carbon signal at ~45 ppm (H-3 to C-3).

-

The methyl proton signals at ~2.3 ppm and their corresponding carbon signals at ~20 ppm.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation, as it reveals correlations between protons and carbons that are two or three bonds away.[3] This allows for the assembly of the entire carbon skeleton by linking together molecular fragments.

Key HMBC Correlations for 5,6-Dimethylisoindolin-1-one:

| Proton (¹H) | Correlates to Carbon (¹³C) | Implication |

| H-4 (~7.5 ppm) | C=O, C-5, C-7a | Connects the aromatic ring to the lactam and the adjacent methyl-bearing carbon. |

| H-7 (~7.2 ppm) | C-5, C-6, C-3a | Links the other side of the aromatic ring to the methyl-bearing carbons and the ring junction. |

| H-3 (~4.4 ppm) | C=O, C-3a, C-4 | Confirms the placement of the methylene group within the five-membered ring. |

| 5-CH₃ (~2.3 ppm) | C-4, C-5, C-6 | Places this methyl group on the aromatic ring between C-4 and C-6. |

| 6-CH₃ (~2.3 ppm) | C-5, C-6, C-7 | Places this methyl group on the aromatic ring between C-5 and C-7. |

| N-H (~8.0-8.5 ppm) | C=O, C-3 | Confirms the amide proton's proximity to the carbonyl and methylene groups. |

By systematically analyzing the 1D and 2D NMR data, a complete and self-consistent assignment of all proton and carbon signals can be achieved, leading to the confident elucidation of the planar structure of 5,6-Dimethylisoindolin-1-one.

Part 2: Confirming Identity and Gaining Fragmentation Insights with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular weight, of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural clues.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule, [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Expected HRMS Data for 5,6-Dimethylisoindolin-1-one:

The molecular formula of 5,6-Dimethylisoindolin-1-one is C₁₀H₁₁NO. The expected exact mass for the protonated molecule, [C₁₀H₁₁NO + H]⁺, can be calculated and compared to the experimentally observed mass.

-

Calculated Exact Mass: 162.0919

-

Observed Exact Mass: A measured value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.

Fragmentation Analysis with Tandem Mass Spectrometry (MS/MS)

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern can reveal characteristic losses of neutral molecules and provide evidence for specific structural motifs.

Hypothetical Fragmentation Pathway

Figure 2: A plausible fragmentation pathway for protonated 5,6-Dimethylisoindolin-1-one.

The fragmentation of N-heterocyclic compounds often involves characteristic losses.[5][6] For 5,6-Dimethylisoindolin-1-one, a likely fragmentation pathway would involve the initial loss of carbon monoxide (CO) from the lactam ring, followed by further fragmentation of the resulting ion. The observation of these specific fragment ions would provide strong corroborating evidence for the proposed structure.

Part 3: The Definitive Proof: Single-Crystal X-ray Crystallography

While NMR and MS provide a wealth of information about the connectivity and composition of a molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state.[7][8] This technique is contingent on the ability to grow high-quality single crystals of the compound.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The most crucial and often most challenging step is the growth of diffraction-quality single crystals. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. A variety of solvents and solvent systems should be screened.

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas.[9] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Expected Outcome for 5,6-Dimethylisoindolin-1-one:

A successful X-ray crystallographic analysis would provide a three-dimensional model of the molecule, confirming the planar structure of the isoindolinone ring system and the positions of the two methyl groups on the benzene ring. The bond lengths, bond angles, and torsion angles would all be determined with high precision, providing irrefutable proof of the structure.

Conclusion: A Synergistic and Self-Validating Workflow

The structure elucidation of 5,6-Dimethylisoindolin-1-one, as outlined in this guide, is a systematic process that leverages the strengths of multiple analytical techniques. The journey begins with the broad strokes of 1D NMR, progresses to the intricate connectivity mapping of 2D NMR, is confirmed by the molecular weight and fragmentation data from mass spectrometry, and culminates in the definitive three-dimensional picture provided by X-ray crystallography.

Each step in this process is designed to be self-validating. The predictions from one technique are confirmed or refined by the next. This integrated approach ensures the highest level of confidence in the final structural assignment, a critical requirement for advancing a compound through the rigorous pipeline of drug discovery and development. The principles and methodologies detailed herein are not only applicable to 5,6-Dimethylisoindolin-1-one but also serve as a robust framework for the structural characterization of a wide range of novel organic molecules.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Gunduz, C. Y., et al. (2020). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 25(9), 2075. [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14005626, 5,6-Dimethylisoindolin-1-one. Retrieved from [Link]

-

Rebizi, M., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(5), 757-764. [Link]

-

Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Hol, W. G. (1995). x Ray crystallography. Postgraduate Medical Journal, 71(841), 649–658. [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Wikipedia. (2024, January 15). X-ray crystallography. Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

Spectroscopic C.V. of 5,6-Dimethylisoindolin-1-one: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the isoindolin-1-one scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. Its rigid, bicyclic framework provides a unique three-dimensional presentation of functional groups, making it an attractive starting point for the design of novel therapeutics. The targeted decoration of this core, as seen in 5,6-Dimethylisoindolin-1-one, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug development.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 5,6-Dimethylisoindolin-1-one. As direct experimental spectra for this specific molecule are not widely available, this document will leverage established principles of spectroscopy and data from analogous structures to predict, interpret, and provide a comprehensive spectroscopic profile. This approach not only serves as a valuable reference for the identification of this compound but also as an instructional case study in the application of spectroscopic techniques to novel chemical entities.

Molecular Structure and Spectroscopic Overview

The structural features of 5,6-Dimethylisoindolin-1-one, a lactam fused to a dimethyl-substituted benzene ring, give rise to a distinct spectroscopic signature. Understanding this signature is paramount for confirming the identity and purity of synthesized batches, crucial steps in any drug discovery pipeline.

Molecular Formula: C₁₀H₁₁NO

Molecular Weight: 161.20 g/mol

IUPAC Name: 5,6-dimethyl-2,3-dihydroisoindol-1-one[1]

The following sections will delve into the predicted spectroscopic data for this molecule, offering insights into the rationale behind the expected chemical shifts, vibrational modes, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5,6-Dimethylisoindolin-1-one, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons, the methylene protons of the lactam ring, the N-H proton, and the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-7 |

| ~7.2 | s | 1H | H-4 |

| ~6.5-7.0 (broad) | s | 1H | N-H |

| ~4.4 | s | 2H | C₃-H₂ |

| ~2.3 | s | 6H | 2 x Ar-CH₃ |

Rationale and Interpretation:

-

Aromatic Protons (H-4 and H-7): The two aromatic protons are in a para-like relationship on the benzene ring. Due to the substitution pattern, they are expected to appear as singlets. The electron-donating nature of the methyl groups and the electron-withdrawing effect of the lactam moiety will influence their precise chemical shifts. Typically, aromatic protons in isoindolinones resonate in the 7.2-7.8 ppm range.

-

Methylene Protons (C₃-H₂): The two protons on the C-3 carbon are chemically equivalent and are expected to appear as a singlet. Their position adjacent to the aromatic ring and the nitrogen atom of the lactam places their resonance at approximately 4.4 ppm.

-

N-H Proton: The amide proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can vary significantly depending on the solvent and concentration but is typically found in the 6.5-8.5 ppm range for lactams.

-

Methyl Protons: The six protons of the two methyl groups are equivalent and will appear as a sharp singlet around 2.3 ppm, a characteristic region for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-1 (C=O) |

| ~140 | C-7a |

| ~138 | C-5 |

| ~135 | C-6 |

| ~130 | C-3a |

| ~125 | C-7 |

| ~123 | C-4 |

| ~45 | C-3 |

| ~20 | 2 x Ar-CH₃ |

Rationale and Interpretation:

-

Carbonyl Carbon (C-1): The amide carbonyl carbon is the most deshielded carbon and is expected to resonate around 170 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The quaternary carbons (C-3a, C-5, C-6, and C-7a) will generally have lower intensities than the protonated carbons (C-4 and C-7). The carbons bearing the methyl groups (C-5 and C-6) will be shifted downfield.

-

Methylene Carbon (C-3): The C-3 carbon, being adjacent to a nitrogen atom and an aromatic ring, will appear in the range of 40-50 ppm.

-

Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region, typically around 20 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the reproducibility and quality of the acquired NMR data.

-

Sample Preparation: Dissolve 5-10 mg of 5,6-Dimethylisoindolin-1-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[2]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 5,6-Dimethylisoindolin-1-one, the key vibrational modes will be the N-H stretch, C-H stretches, the C=O stretch of the lactam, and C=C stretches of the aromatic ring.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (lactam) |

| ~1610, ~1480 | Medium to weak | C=C stretch (aromatic) |

Rationale and Interpretation:

-

N-H Stretch: The N-H stretching vibration in amides and lactams typically appears as a broad band around 3200 cm⁻¹ due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=O Stretch: The carbonyl stretch of the five-membered lactam ring is a very strong and characteristic absorption. Its position is influenced by ring strain and conjugation. For a five-membered lactam fused to an aromatic ring, a value around 1680 cm⁻¹ is expected.[3]

-

C=C Stretches: The aromatic ring will give rise to several C=C stretching bands in the 1610-1450 cm⁻¹ region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid 5,6-Dimethylisoindolin-1-one onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 161, corresponding to the molecular weight of the compound. Aromatic and heterocyclic compounds generally show a relatively stable molecular ion.[4]

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide molecule. This would result in a fragment ion at m/z = 133.

-

Loss of a Methyl Radical: Cleavage of a methyl group from the aromatic ring would lead to a fragment at m/z = 146.

-

Retro-Diels-Alder (RDA)-type fragmentation: While less common for this specific ring system, complex rearrangements and cleavages of the heterocyclic ring can occur.

-

Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry

EI-MS is a standard technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizing the Spectroscopic Data

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure with key assignments and a conceptual workflow for the spectroscopic analysis.

Figure 1: Molecular structure of 5,6-Dimethylisoindolin-1-one with atom numbering.

Caption: A conceptual workflow for the spectroscopic characterization of 5,6-Dimethylisoindolin-1-one.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 5,6-Dimethylisoindolin-1-one. By understanding the predicted NMR, IR, and MS data, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the laboratory. As the isoindolinone scaffold continues to be explored for new therapeutic applications, a thorough understanding of its spectroscopic properties is essential for advancing the frontiers of medicinal chemistry.

References

-

PubChem. (n.d.). 5,6-Dimethylisoindolin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Isoindolinone. Wiley-VCH. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14005626, 5,6-Dimethylisoindolin-1-one. Retrieved January 22, 2026 from [Link].

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Department of Chemistry. Retrieved from [Link]

-

Elsevier. (2009). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Globe Thesis. (2007). Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ACS Publications. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2012). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Oregon State University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR SPECTROSCOPY Notes Full. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

National Institutes of Health. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Cengage. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5,6-Dimethylisoindolin-1-one: A Privileged Scaffold in Chemical and Pharmaceutical Research

Abstract

The isoindolin-1-one scaffold represents a cornerstone in contemporary medicinal chemistry and materials science, lauded for its structural rigidity and synthetic versatility. This guide provides a comprehensive technical overview of a key derivative, 5,6-Dimethylisoindolin-1-one. We will delve into its fundamental molecular and physical properties, explore established and theoretical synthetic routes, and discuss its current and potential applications, particularly within the realm of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Core Molecular Profile

5,6-Dimethylisoindolin-1-one is a bicyclic aromatic compound featuring a fused benzene and pyrrolidone ring system. The strategic placement of two methyl groups on the benzene ring significantly influences its electronic and steric properties, making it an attractive building block for creating more complex molecules with tailored functionalities.

Molecular Formula and Weight

The chemical identity of 5,6-Dimethylisoindolin-1-one is defined by its molecular formula and weight, which are fundamental for all stoichiometric calculations and analytical interpretations.

-

Molecular Formula: C₁₀H₁₁NO[1]

-

Molecular Weight: 161.20 g/mol [1]

-

IUPAC Name: 5,6-dimethyl-2,3-dihydroisoindol-1-one[1]

-

CAS Number: 110568-65-5[1]

Structural and Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various chemical and biological systems, from solubility in reaction solvents to its ability to cross cellular membranes. Below is a summary of key computed and experimental properties for 5,6-Dimethylisoindolin-1-one.

| Property | Value | Source |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.5 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | Computed by PubChem[1] |

Note: Many of the physical properties for this specific derivative are computationally derived. Experimental validation is recommended for rigorous applications.

Synthesis and Manufacturing

General Synthetic Strategies

The construction of the isoindolin-1-one ring system typically involves the cyclization of a suitably substituted benzene derivative. Key strategies include:

-

Reductive C-N Coupling and Intramolecular Amidation: This approach often starts with a 2-carboxybenzaldehyde derivative, which can be reacted with an amine in the presence of a reducing agent to facilitate a reductive amination followed by intramolecular cyclization.

-

Metal-Catalyzed C-H Activation/Carbonylation: Palladium-catalyzed reactions are particularly powerful for forming the isoindolinone core through the carbonylation of C-H bonds in benzylamine precursors.

-

Multi-Component Reactions: "One-pot" reactions involving a 2-formylbenzoic acid, an amine, and a third component can be highly efficient for generating diverse isoindolinone derivatives.[2]

A Plausible Synthetic Workflow for 5,6-Dimethylisoindolin-1-one

A logical and experimentally sound approach to the synthesis of 5,6-Dimethylisoindlin-1-one would likely start from a readily available dimethyl-substituted benzene derivative. The following diagram illustrates a conceptual workflow.

Caption: Conceptual synthetic workflow for 5,6-Dimethylisoindolin-1-one.

Characterization and Quality Control

The structural confirmation and purity assessment of the final product are critical. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the dimethyl groups, the aromatic protons, the methylene group of the lactam ring, and the carbonyl carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of 161.20 g/mol .

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and N-H stretching frequencies of the lactam ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Applications in Drug Discovery and Materials Science

The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[2] The dimethyl substitution pattern in 5,6-Dimethylisoindolin-1-one can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Role as a Versatile Intermediate

5,6-Dimethylisoindolin-1-one serves as a valuable building block for the synthesis of more complex molecules. Its utility lies in the ability to further functionalize the molecule at several positions, including the nitrogen of the lactam, the aromatic ring, and the methylene group adjacent to the carbonyl.

Potential Therapeutic Applications

While specific biological activity for 5,6-Dimethylisoindolin-1-one is not extensively documented, the broader class of isoindolinones has shown promise in a variety of therapeutic areas:

-

Oncology: The isoindolinone core is found in compounds with antineoplastic properties.

-

Inflammation: Some isoindolinone derivatives exhibit anti-inflammatory effects.

-

Central Nervous System (CNS) Disorders: The scaffold is present in molecules targeting CNS pathways.

The methyl groups at the 5 and 6 positions can influence the compound's lipophilicity and steric profile, which are critical for optimizing binding to biological targets and for fine-tuning its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Applications in Materials Science

The rigid, planar, and electron-rich nature of the isoindolinone core makes it a candidate for applications in organic electronics. It can serve as a precursor for the development of:

-

Organic Semiconductors

-

Organic Light-Emitting Diodes (OLEDs)

The dimethyl substitution can be used to tune the optoelectronic properties of the resulting materials.

Future Directions and Conclusion

5,6-Dimethylisoindolin-1-one is a chemical entity with significant, yet largely untapped, potential. While its fundamental properties are established, a deeper exploration of its biological activities and applications in materials science is warranted. Future research should focus on:

-

The development and publication of detailed and optimized synthetic protocols.

-

A thorough experimental characterization of its physical and chemical properties.

-

Screening for biological activity against a wide range of therapeutic targets.

-

Investigation of its utility in the creation of novel organic electronic materials.

References

-

PubChem. 5,6-Dimethylisoindolin-1-one. National Center for Biotechnology Information. [Link]

- Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

Sources

The Isoindolinone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The isoindolinone scaffold, a fused bicyclic system comprising a benzene ring and a γ-lactam ring, represents a cornerstone in modern medicinal chemistry.[1][2] Its journey from a notorious teratogen to a versatile platform for targeted protein degradation exemplifies the intricate and often serendipitous path of drug discovery. This technical guide provides an in-depth exploration of the isoindolinone core, charting its historical discovery, the evolution of its synthetic methodologies, and the profound impact of its derivatives on therapeutic intervention, particularly in oncology. We will delve into the mechanistic intricacies of the renowned immunomodulatory drugs (IMiDs) and provide practical, field-proven insights into the synthesis of this pivotal heterocyclic system.

A Storied Past: The Serendipitous Discovery and Tragic Legacy of the First Isoindolinone Drug

The narrative of isoindolinone compounds is inextricably linked to the history of thalidomide. First synthesized in 1954 by Chemie Grünenthal in Germany, thalidomide was initially marketed as a safe and effective sedative and antiemetic, particularly for alleviating morning sickness in pregnant women.[3] This seemingly benign introduction to the market in the late 1950s and early 1960s tragically led to a global health crisis. The drug was discovered to be a potent teratogen, causing severe and debilitating birth defects in thousands of children worldwide.[3][4] This catastrophic event served as a crucial turning point, leading to a fundamental overhaul of drug regulation and safety testing protocols globally.

For decades, thalidomide remained a pariah in the pharmaceutical world. However, scientific curiosity and serendipitous clinical observations in the 1990s led to its renaissance. Researchers discovered its potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for the treatment of erythema nodosum leprosum, a painful complication of leprosy.[3] This revival paved the way for its investigation in other diseases, most notably multiple myeloma, where it demonstrated significant therapeutic efficacy.[4] This unexpected turn of events reignited interest in the isoindolinone scaffold and spurred the development of a new generation of derivatives with improved therapeutic profiles.

The Evolution of Synthetic Strategies for the Isoindolinone Core

The synthesis of the isoindolinone core has evolved significantly from classical methods to highly efficient modern catalytic strategies. The demand for structural analogs of thalidomide and other biologically active isoindolinones has driven innovation in this area.

Classical Synthetic Approaches

Early syntheses of isoindolinones often involved multi-step procedures. A common and foundational strategy involves the functionalization of phthalimides or phthalimidines.[5][6][7] For instance, the original synthesis of thalidomide involved the coupling of N-phthaloyl-glutamic anhydride with ammonia. A more general classical approach involves the cyclization of 2-substituted benzoic acid derivatives.

Modern Synthetic Methodologies

In recent years, a plethora of more efficient and versatile methods have been developed, with a strong emphasis on transition-metal catalysis. These modern approaches offer advantages in terms of step economy, functional group tolerance, and the ability to introduce diverse substituents.

Transition-Metal Catalyzed C-H Activation and Functionalization:

A significant breakthrough in isoindolinone synthesis has been the application of transition-metal-catalyzed C-H activation.[5][6][7][8] This strategy allows for the direct functionalization of otherwise inert C-H bonds on a benzamide precursor, followed by cyclization to form the isoindolinone ring. Rhodium and palladium catalysts have been extensively used for this purpose.[8]

One-Pot and Multicomponent Reactions:

To streamline the synthetic process, one-pot and multicomponent reactions have gained prominence.[9][10] These reactions allow for the construction of complex isoindolinone structures from simple starting materials in a single operation, minimizing purification steps and improving overall efficiency. For instance, a microwave-assisted, one-pot multicomponent synthesis of thalidomide and its analogs has been reported, involving the reaction of cyclic anhydrides, glutamic acid, and ammonium chloride.[9][10]

Solid-Phase Synthesis:

For the generation of libraries of isoindolinone analogs for drug discovery, solid-phase synthesis has proven to be a valuable tool.[11][12][13] This technique involves attaching the starting material to a solid support and carrying out the reaction sequence, which simplifies purification and allows for high-throughput synthesis. A notable example is the solid-phase synthesis of thalidomide and its analogs, where hydroxymethyl polystyrene is coupled with phthalic anhydride, followed by reaction with primary amines and subsequent cyclization.[11][12][13]

Experimental Protocol: A Representative Modern Synthesis of an N-Substituted Isoindolinone

The following protocol outlines a general and efficient method for the synthesis of N-substituted isoindolinones via reductive C-N coupling and intramolecular amidation, starting from 2-carboxybenzaldehyde.[14]

Materials:

-

2-Carboxybenzaldehyde

-

Desired primary amine (e.g., aniline, benzylamine)

-

Platinum nanowires (catalyst)

-

Hydrogen gas (1 bar)

-

Solvent (e.g., ethanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-carboxybenzaldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in ethanol.

-

Add a catalytic amount of ultrathin platinum nanowires to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Maintain the reaction under a hydrogen atmosphere (1 bar) and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted isoindolinone.

The Rise of Immunomodulatory Drugs (IMiDs): A New Paradigm in Cancer Therapy

The rediscovery of thalidomide's therapeutic potential led to the development of a new class of drugs known as immunomodulatory imide drugs (IMiDs).[15] By systematically modifying the isoindolinone core of thalidomide, researchers at Celgene (now part of Bristol Myers Squibb) developed lenalidomide and pomalidomide.[3][4] These second and third-generation IMiDs exhibit enhanced potency and a more favorable safety profile compared to their parent compound.[16]

Key IMiD Compounds and their Applications:

| Drug | Chemical Structure | Key Applications |

| Thalidomide | α-(N-phthalimido)glutarimide | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma[17][18] |

| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | Multiple Myeloma[] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A landmark discovery in the early 2010s elucidated the novel mechanism of action of IMiDs.[17] These drugs function as "molecular glues," binding to the E3 ubiquitin ligase complex containing the protein Cereblon (CRBN).[15][20][21] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not normally recognized by this complex.[17]

The primary targets for IMiD-induced degradation in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these proteins is cytotoxic to multiple myeloma cells. This discovery has not only explained the therapeutic effects of IMiDs but has also opened up a new field of drug development focused on targeted protein degradation.

Signaling Pathway of IMiD Action

The following diagram illustrates the mechanism of action of lenalidomide and pomalidomide in multiple myeloma cells.

Caption: Mechanism of IMiD-induced protein degradation in multiple myeloma.

The Future of Isoindolinones: Beyond Immunomodulation

The discovery of the IMiDs' mechanism of action has propelled the isoindolinone scaffold to the forefront of innovative drug discovery. It is now widely utilized as a Cereblon-binding ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[22][23] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. The isoindolinone moiety serves as a highly effective "handle" for engaging the Cereblon E3 ligase.

Furthermore, the inherent biological activity of the isoindolinone core continues to be explored in various therapeutic areas beyond cancer, including inflammation, neurodegenerative diseases, and infectious diseases.[24] The rich history and versatile chemistry of isoindolinone compounds ensure their continued prominence in the quest for novel and effective medicines.

Conclusion

The journey of isoindolinone compounds is a powerful testament to the dynamic and unpredictable nature of scientific discovery. From the tragic legacy of thalidomide to the revolutionary impact of immunomodulatory drugs and their central role in the burgeoning field of targeted protein degradation, the isoindolinone core has solidified its place as a privileged scaffold in medicinal chemistry. The continuous evolution of synthetic methodologies and a deeper understanding of its biological interactions promise to unlock even greater therapeutic potential in the years to come.

References

- Current time information in Santa Cruz, CA, US. (n.d.). Google.

-

Gao, H., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. Journal of Combinatorial Chemistry, 4(2), 149-153. [Link]

-

Shi, Q., & Chen, L. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 55(8), 1726-1733. [Link]

-

Gao, H., et al. (2002). Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry, 4(2), 149-153. [Link]

-

Fischer, E. S. (2015). The novel mechanism of lenalidomide activity. Blood, 125(16), 2447-2448. [Link]

-

Penalver, A., et al. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry, 2017, 7284812. [Link]

-

Gao, H., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 4(2), 149-153. [Link]

-

Penalver, A., et al. (2017). A Novel Green Synthesis of Thalidomide and Analogs. ScienceOpen, 2017. [Link]

-

Rummakko, P., & Pihko, P. M. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(18), 5344-5378. [Link]

-

D'Acquarica, I., et al. (2013). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Current Organic Chemistry, 17(10), 1044-1071. [Link]

-

Rummakko, P., & Pihko, P. M. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(18), 5344-5378. [Link]

-

Cereblon E3 ligase modulator. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Galluzzi, L., et al. (2014). Novel insights into the mechanism of action of lenalidomide. Oncoimmunology, 3(6), e29213. [Link]

-

Rummakko, P., & Pihko, P. M. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(18), 5344-5378. [Link]

-

Chemical structures of immunomodulatory agents and CRBN ligands bearing isoindolinone or 2,3-dihydro-2-oxo-1H-benzimidazole cores. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Shi, Q., & Chen, L. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 55(8), 1726-1733. [Link]

-

An Intramolecular Diels–Alder Approach to the Isoindolinone Core of AZD8154. (2024). Organic Process Research & Development, 28(3), 1333-1340. [Link]

-

Wang, C., et al. (2014). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron Letters, 55(30), 4127-4130. [Link]

-

Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. (2023). Organic Letters, 25(22), 4026-4031. [Link]

-

Atmaca, U., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 38(4), e23531. [Link]

-

Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Wang, Y., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 67(4), 3046-3063. [Link]

- Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. (2020).

-

Zhang, Y., et al. (2024). Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. Proceedings of the National Academy of Sciences, 121(23), e2319401121. [Link]

-

Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. (2024). ResearchGate. [Link]

-

Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. (2021). Journal of the American Chemical Society, 143(35), 14306-14315. [Link]

-

O'Boyle, N. M., & Bräse, S. (2014). The chemistry of isoindole natural products. Natural Product Reports, 31(10), 1335-1351. [Link]

-

Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6524. [Link]

-

SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM ' CATALYZED REACTIONS. (n.d.). BUET. Retrieved January 22, 2026, from [Link]

-

Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. (2024). ResearchGate. [Link]

-

Upadhyay, S., & Ghorpade, A. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722. [Link]

-

Synthesis of isoindolin-1-one compounds 10a–f. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Rummakko, P., & Pihko, P. M. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(18), 5344-5378. [Link]

-

Isoindoline. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Isoindole. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

- 1. societachimica.it [societachimica.it]

- 2. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.abo.fi [research.abo.fi]

- 7. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. scienceopen.com [scienceopen.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isoindolinone synthesis [organic-chemistry.org]

- 15. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 20. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Isoindolinone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract